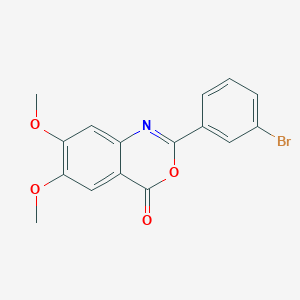
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BDMBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BDMBO is a benzoxazine derivative that exhibits a unique set of properties that make it a valuable tool in various fields of research, including biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. This results in the irreversible inactivation of the enzyme, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of disease and for developing new drugs that target specific cellular pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes. However, one of the limitations of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, including the development of new synthetic methods for its production, the identification of new targets for its inhibitory activity, and the investigation of its potential applications in drug development. Additionally, the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in animal models may provide valuable insights into its physiological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is the reaction between 3-bromophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as boron trifluoride etherate. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is in the field of biochemistry, where it has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. This makes 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes.
Propriétés
Nom du produit |
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one |
|---|---|
Formule moléculaire |
C16H12BrNO4 |
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-4-3-5-10(17)6-9/h3-8H,1-2H3 |
Clé InChI |
DAXBYPGHFZNXQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)


![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)